molecular formula C12H16 B1323643 3-(4-n-Propylphenyl)-1-propene CAS No. 62826-25-9

3-(4-n-Propylphenyl)-1-propene

Cat. No.: B1323643
CAS No.: 62826-25-9
M. Wt: 160.25 g/mol
InChI Key: PNLDHVPMBZNLRQ-UHFFFAOYSA-N
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Description

3-(4-n-Propylphenyl)-1-propene is an organic compound characterized by a propene group attached to a 4-n-propylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-n-Propylphenyl)-1-propene typically involves the alkylation of a phenylpropene derivative. One common method is the Friedel-Crafts alkylation, where 4-n-propylbenzene is reacted with propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of heterogeneous catalysts in these reactors can also facilitate the separation and recycling of the catalyst, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-n-Propylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Hydrogenation of the double bond in the propene group can yield the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Propylbenzene derivatives such as 4-n-propylbenzaldehyde or 4-n-propylbenzoic acid.

    Reduction: 3-(4-n-Propylphenyl)propane.

    Substitution: Halogenated derivatives like 4-n-propylbromobenzene.

Scientific Research Applications

3-(4-n-Propylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-n-Propylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-n-Propylphenylacetylene: Similar structure but with an acetylene group instead of a propene group.

    4-n-Propylphenylpropane: Similar structure but with a fully saturated alkane chain.

Uniqueness

3-(4-n-Propylphenyl)-1-propene is unique due to the presence of the propene group, which imparts different reactivity and properties compared to its saturated and acetylene analogs

Properties

IUPAC Name

1-prop-2-enyl-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3,7-10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLDHVPMBZNLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641217
Record name 1-(Prop-2-en-1-yl)-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62826-25-9
Record name 1-(Prop-2-en-1-yl)-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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